molecular formula C15H20O3 B11864934 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one

Cat. No.: B11864934
M. Wt: 248.32 g/mol
InChI Key: SDLYTDRXOSIPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one is an organic compound that features a dioxolane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, NH₃ in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the phenyl group may interact with aromatic receptors or enzymes, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one is unique due to its combination of a dioxolane ring and a phenyl group, providing both stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-(2-methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one

InChI

InChI=1S/C15H20O3/c1-15(17-10-11-18-15)12-14(16)9-5-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3

InChI Key

SDLYTDRXOSIPOY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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